XK469

Catalog No.
S548270
CAS No.
157435-10-4
M.F
C17H13ClN2O4
M. Wt
344.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
XK469

CAS Number

157435-10-4

Product Name

XK469

IUPAC Name

2-[4-(7-chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid

Molecular Formula

C17H13ClN2O4

Molecular Weight

344.7 g/mol

InChI

InChI=1S/C17H13ClN2O4/c1-10(17(21)22)23-12-3-5-13(6-4-12)24-16-9-19-14-7-2-11(18)8-15(14)20-16/h2-10H,1H3,(H,21,22)

InChI Key

NUQZXROIVGBRGR-UHFFFAOYSA-N

SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=CC(=CC3=N2)Cl

Synonyms

NSC-697887

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=CC(=CC3=N2)Cl

The exact mass of the compound 2-[4-(7-Chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 698216. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinoxalines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

XK469 (NSC 697887) is a synthetic quinoxaline phenoxypropionic acid derivative recognized primarily as a highly selective topoisomerase IIβ (Topo IIβ) poison. Unlike classical topoisomerase inhibitors that target the α-isoform or act non-selectively, XK469 specifically stabilizes Topo IIβ-DNA cleavage complexes, making it a critical reagent for isolating isoform-specific DNA damage pathways. From a material handling and formulation perspective, the free acid form of XK469 exhibits exceptionally low intrinsic aqueous solubility, necessitating strategic formulation (such as complexation with cyclodextrins) or procurement of its sodium salt variant to ensure reproducible in vitro and in vivo deployment [1].

Generic substitution of XK469 with standard in-class topoisomerase II poisons, such as etoposide (VP-16) or doxorubicin, fundamentally compromises assay specificity. These conventional agents predominantly target Topo IIα or act as dual α/β poisons, which confounds data in studies aimed at isolating Topo IIβ-mediated mechanisms, such as anthracycline-induced cardiotoxicity or secondary leukemogenesis [1]. Furthermore, substituting XK469 with structurally related chloroquinoxaline sulfonamides (CQS) is unviable, as CQS lacks the strict Topo IIβ selectivity of XK469 [2]. For procurement teams, selecting XK469 is mandatory when the experimental design requires precise Topo IIβ targeting without the overlapping Topo IIα-driven cell cycle interference typical of broad-spectrum alternatives.

Isoform-Specific Target Selectivity (Topo IIβ vs. Topo IIα)

XK469 demonstrates strict selectivity for Topoisomerase IIβ, exhibiting an IC50 of approximately 160 µM for the β-isoform while showing minimal to no inhibitory effect on Topo IIα or Topo I. In direct contrast, the standard benchmark etoposide acts as a dual poison, heavily targeting Topo IIα to induce DNA double-strand breaks [1]. This distinct selectivity profile allows XK469 to retain potent cytotoxicity in indolent B-cell tumors and multi-drug resistant cell lines that possess undetectable levels of Topo IIα and are consequently refractory to etoposide [2].

Evidence DimensionTopoisomerase II Isoform Selectivity
Target Compound DataXK469 (Selective Topo IIβ inhibition, IC50 ~160 µM; no Topo I effect)
Comparator Or BaselineEtoposide (Dual Topo IIα/β poison)
Quantified DifferenceXK469 isolates Topo IIβ pathways, bypassing Topo IIα-dependent resistance.
ConditionsIn vitro enzymatic cleavage and cell viability assays in Topo IIα-deficient models.

Procuring XK469 is essential for laboratories needing to bypass Topo IIα-mediated drug resistance or study isolated Topo IIβ pharmacology.

Cardiotoxicity Benchmarking via TOP2-DNA Complex Formation

In cardio-oncology models, XK469 differentiates itself from standard chemotherapeutics by its unique cardiotoxicity profile. In assays utilizing neonatal cardiomyocytes, exposure to 10–100 µM XK469 failed to induce the robust TOP2-DNA covalent complexes that drive myocardial damage [1]. Conversely, clinically relevant concentrations of etoposide and anthracyclines (like daunorubicin) produced significant, quantifiable TOP2-DNA complex signals and subsequent DNA double-strand breaks [1].

Evidence DimensionTOP2-DNA covalent complex formation in cardiomyocytes
Target Compound DataXK469 (No significant complex formation at 10–100 µM)
Comparator Or BaselineEtoposide / Daunorubicin (Robust, quantifiable complex formation)
Quantified DifferenceXK469 avoids the specific TOP2-mediated myocardial DNA damage seen with standard agents.
ConditionsNeonatal rat cardiomyocyte models assessed via TARDIS analysis and Comet assays.

XK469 serves as a critical negative-control benchmark for evaluating non-cardiotoxic topoisomerase inhibition during novel drug screening.

Formulation-Dependent Aqueous Solubility

The intrinsic aqueous solubility of the XK469 free acid is exceptionally poor, recorded at approximately 0.28 µg/mL (0.000274 mg/mL), which severely limits unformulated application [1]. However, strategic formulation utilizing 20% 2-hydroxypropyl-beta-cyclodextrin (HP-β-CD) at pH 4.55 increases its solubility to 5.85 mg/mL—a greater than 20,000-fold enhancement [1]. Compared to more soluble analogs like vosaroxin (23.7 mg/mL in pH 7.2 buffer), XK469 requires deliberate excipient planning [2].

Evidence DimensionAqueous Solubility
Target Compound DataXK469 in 20% HP-β-CD at pH 4.55 (5.85 mg/mL)
Comparator Or BaselineUnformulated XK469 free acid (~0.000274 mg/mL)
Quantified Difference>20,000-fold increase in solubility via cyclodextrin complexation.
ConditionsStandardized aqueous dissolution testing at controlled pH.

Buyers must account for this extreme insolubility by co-procuring appropriate excipients (e.g., HP-β-CD) or specifically sourcing the XK469 sodium salt to ensure assay viability.

Isoform-Specific Cardio-Oncology Research

Because XK469 selectively targets Topo IIβ without inducing the robust TOP2-DNA covalent complexes in cardiomyocytes seen with etoposide, it is the optimal comparator for studies investigating the mechanisms of anthracycline-induced cardiotoxicity and for screening next-generation, heart-sparing chemotherapeutics [1].

Multi-Drug Resistant (MDR) Tumor Modeling

XK469 is highly effective in experimental models of indolent B-cell tumors and solid tumors that lack Topo IIα expression. It should be procured and prioritized over etoposide in workflows designed to overcome Topo IIα-dependent drug resistance [2].

Advanced Excipient and Formulation Screening

Due to its extreme intrinsic insolubility (~0.28 µg/mL), the free acid form of XK469 serves as an excellent high-stringency model compound for evaluating the solubilization efficacy of novel cyclodextrins, N-methyl pyrrolidone-based systems, and amorphous solid dispersions [3].

XLogP3

3.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

344.0563846 g/mol

Monoisotopic Mass

344.0563846 g/mol

Heavy Atom Count

24

UNII

A9M6WCT45L

Other CAS

157542-92-2
157435-10-4

Wikipedia

Xk-469 free acid
Xk-469

Dates

Last modified: 07-17-2023

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